molecular formula C15H15N3O5S B11013379 Ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B11013379
M. Wt: 349.4 g/mol
InChI Key: JSJLUGIRAOUPIV-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring with a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylthiazole in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate is unique due to the presence of both a thiazole ring and a nitrobenzoyl group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. The thiazole ring enhances its stability and reactivity, while the nitrobenzoyl group contributes to its biological activity.

Properties

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H15N3O5S/c1-4-23-14(20)12-9(3)16-15(24-12)17-13(19)10-6-5-8(2)11(7-10)18(21)22/h5-7H,4H2,1-3H3,(H,16,17,19)

InChI Key

JSJLUGIRAOUPIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C

Origin of Product

United States

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